![molecular formula C18H22N2O5 B2888939 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid CAS No. 1050155-89-9](/img/structure/B2888939.png)
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in various types of cancer, including hematological malignancies and solid tumors. The purpose of
Mechanism of Action
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to the inhibition of ribosomal RNA synthesis and the induction of nucleolar stress, which triggers the activation of the p53 pathway and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of DNA damage, the inhibition of DNA repair, the activation of the p53 pathway, and the induction of apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
Advantages and Limitations for Lab Experiments
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid has several advantages for lab experiments, including its potent anti-cancer activity, its ability to sensitize cancer cells to other anti-cancer agents, and its ability to inhibit the growth of cancer stem cells. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
For 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid research include the optimization of its pharmacokinetic properties, the identification of biomarkers of response, the development of combination therapies with other anti-cancer agents, and the evaluation of its potential for clinical use in cancer patients. Other potential future directions include the evaluation of this compound in other disease indications, such as viral infections and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid involves several steps, including the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 1-amino-cyclohexane to afford the amide intermediate. The amide intermediate is then treated with sodium hydride and 2-bromoethyl ethyl carbonate to give the final product, this compound.
Scientific Research Applications
4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid has been extensively studied in preclinical models of cancer, including hematological malignancies and solid tumors. It has been shown to have potent anti-cancer activity, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.
properties
IUPAC Name |
4-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12(16(21)20-18(11-19)8-4-3-5-9-18)25-14-7-6-13(17(22)23)10-15(14)24-2/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVXDXTQIXCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.